![molecular formula C9H10N4O B2369825 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 55418-16-1](/img/structure/B2369825.png)

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

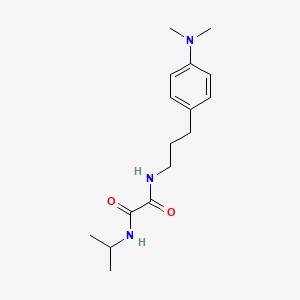

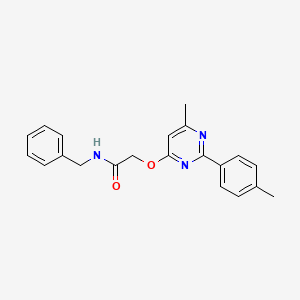

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is a research chemical . It has a molecular weight of 172.19 . The IUPAC name is 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile .

Molecular Structure Analysis

The InChI code for 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is 1S/C9H8N4/c1-6-3-7(2)13-5-11-8(4-10)9(13)12-6/h3,5,12H,1H2,2H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Antituberculosis Activity

Research has shown that compounds related to 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide demonstrate potent antituberculosis activity. For instance, a study by Moraski et al. (2011) explored the antituberculosis properties of a set of dimethylimidazo pyridine/carboxamides, revealing their effectiveness against multi- and extensive drug-resistant tuberculosis strains.

Synthesis and Structural Analysis

The synthesis and structural elucidation of imidazo pyrimidine derivatives have been a focus of several studies. For instance, Novinson et al. (1974) synthesized various imidazo[1,5-a]pyrimidine-8-carboxamides, contributing to the understanding of their chemical properties and potential applications.

Anticancer Activity

Compounds with structures similar to 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide have been evaluated for anticancer activity. Rasal et al. (2020) investigated 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, demonstrating significant antiproliferative activity against specific human cancer cell lines.

DNA Interaction and Binding

The interaction of related compounds with DNA has also been a subject of interest. Swalley et al. (1996) explored the binding properties of polyamides, including N-methylimidazole-2-carboxamide, to specific DNA sequences, contributing to our understanding of DNA-ligand interactions.

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of imidazo pyrimidine derivatives. Abdallah et al. (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, finding promising results against several bacterial and fungal strains.

Safety and Hazards

The safety information available indicates that 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues, which share a similar structure, have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb)

Biochemical Pathways

Compounds with similar structures have been associated with anti-tuberculosis effects

Result of Action

Compounds with similar structures have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Propiedades

IUPAC Name |

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-3-6(2)13-4-11-7(8(10)14)9(13)12-5/h3-4H,1-2H3,(H2,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVWRMWCLCCAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(N=CN12)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)